

Emlenoflast (IZD174): A Technical Whitepaper on its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Emlenoflast	
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Abstract

Emlenoflast (formerly IZD174, also known as Inzomelid and MCC7840) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Developed by Inflazome and later acquired by Roche, Emlenoflast has shown promise in preclinical models of inflammatory diseases and has completed Phase 1 clinical trials, demonstrating a favorable safety and tolerability profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for Emlenoflast, intended for researchers and professionals in the field of drug development.

Introduction

The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide range of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative conditions, making it an attractive therapeutic target.



Emlenoflast emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the NLRP3 inflammasome with desirable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.

Discovery and Development

Emlenoflast was discovered and developed by Inflazome, a company founded by leading researchers in the field of inflammatory diseases.[1] The development program focused on a diarylsulfonylurea scaffold, with **Emlenoflast** being an analog of the well-characterized NLRP3 inhibitor, MCC950. After demonstrating promising preclinical activity, Inflazome advanced **Emlenoflast** into clinical development. In 2020, Roche acquired Inflazome, gaining the rights to its portfolio of NLRP3 inhibitors, including **Emlenoflast**.[1]

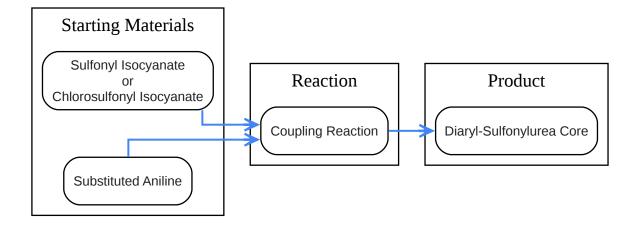
A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Emlenoflast** in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations.[2] While full results have not been publicly released, a press release from Inflazome indicated that the trial met its objectives, showing the drug to be safe and well-tolerated.[3] A planned Phase 1b trial in Parkinson's disease was withdrawn following the acquisition by Roche.[4]

Synthesis

While the specific, proprietary synthesis of **Emlenoflast** has not been disclosed, a general synthetic route for diarylsulfonylurea-based NLRP3 inhibitors can be outlined based on published literature for analogous compounds. The core structure is typically assembled through the reaction of a substituted aniline with a sulfonyl isocyanate or by a multi-step process involving the formation of a sulfonylurea linkage.

General Synthetic Scheme for Diarylsuflonylurea NLRP3 Inhibitors:





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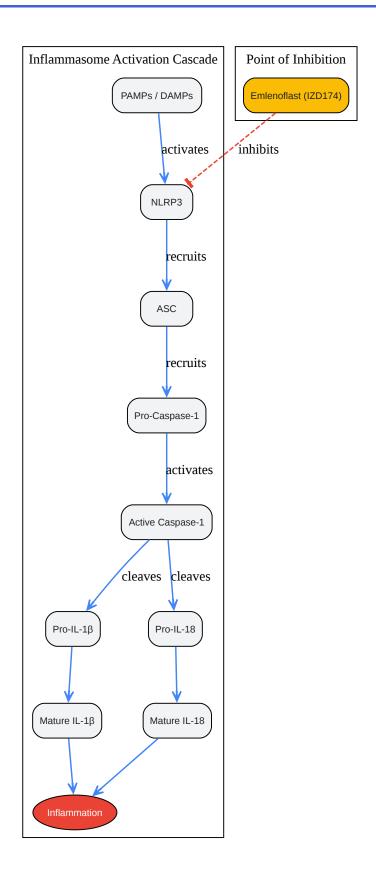
A generalized synthetic pathway for diarylsulfonylurea compounds.

This scheme represents a plausible, though not definitive, route to **Emlenoflast** and related molecules. The specific choice of starting materials, catalysts, and reaction conditions would be optimized to achieve high yield and purity of the final product.

Mechanism of Action

Emlenoflast exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. This inhibition prevents the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1 β and IL-18.





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The inhibitory action of **Emlenoflast** on the NLRP3 signaling pathway.



Preclinical Data In Vitro Potency

Emlenoflast has been shown to be a potent inhibitor of the NLRP3 inflammasome in cellular assays.

Parameter	Value	Assay System
IC50	<100 nM	Inhibition of NLRP3 inflammasome activation
Table 1: In Vitro Potency	y of	
Emlenoflast.		

In Vivo Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in mice have demonstrated that **Emlenoflast** possesses favorable drug-like properties, including good oral bioavailability and a reasonable half-life.

Parameter	Value (4 mg/kg; i.v.)	Value (20 mg/kg; p.o.)
Half-life (t1/2)	3.39 h	5.02 h
AUC0-last	107097 ng•h/mL	-
Clearance (CL)	0.621 mL/min/kg	-
Cmax	-	60467 ng/mL
Oral Bioavailability (F)	-	67.2%
Table 2: In Vivo Pharmacokinetic Parameters		

Clinical Data

of Emlenoflast in Mice.

Emlenoflast has completed a Phase 1 clinical trial (NCT04015076) in healthy volunteers and patients with CAPS.[2] The study was a randomized, double-blind, placebo-controlled, single



and multiple ascending dose trial. While detailed quantitative data from this trial have not been made public, a press release from Inflazome reported that the study met its primary objectives of safety and tolerability.[3] The press release also mentioned that a patient with CAPS who was treated with **Emlenoflast** showed a rapid clinical improvement within hours of dosing and was in remission within days.[3]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of **Emlenoflast** are proprietary. However, based on standard methodologies in the field, the following provides a general overview of the types of experiments likely conducted.

General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the release of IL-1 β from immune cells following NLRP3 inflammasome activation.



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A typical workflow for an in vitro NLRP3 inhibition assay.

Conclusion

Emlenoflast (IZD174) is a promising, orally bioavailable, and CNS-penetrant NLRP3 inflammasome inhibitor with a demonstrated favorable preclinical and early clinical profile. Its potent inhibition of the NLRP3 pathway suggests therapeutic potential for a wide range of inflammatory and neurodegenerative diseases. While the full clinical trial data and specific details of its synthesis remain proprietary, the available information positions **Emlenoflast** as a significant development in the quest for effective NLRP3-targeted therapies. Further clinical



investigation will be crucial to fully elucidate its therapeutic efficacy and safety in various patient populations.

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